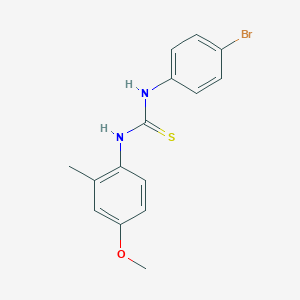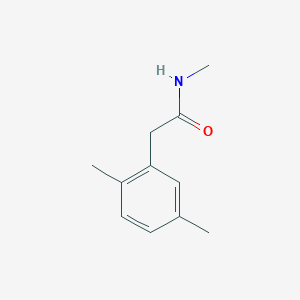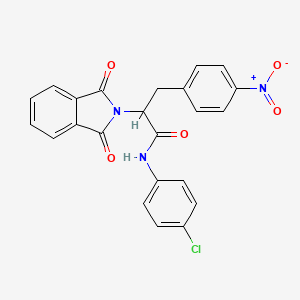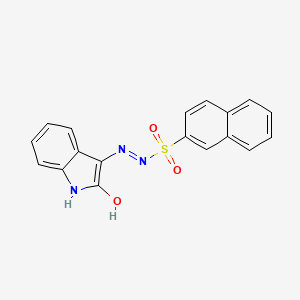
N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, also known as Br-MPG, is a chemical compound that has garnered attention for its potential use in scientific research. Br-MPG is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further study.
作用机制
The mechanism of action of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is not fully understood. However, it is believed that N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea inhibits the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the development of cancer and inflammation. Additionally, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory properties. Additionally, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to inhibit the production of nitric oxide, which is involved in the development of inflammation.
实验室实验的优点和局限性
One of the advantages of using N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. Additionally, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs. However, one of the limitations of using N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea.
未来方向
There are several future directions for research on N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea. One direction is to further study its mechanism of action. Understanding how N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea inhibits the growth of cancer cells and induces apoptosis can provide valuable insights into the development of anti-cancer drugs. Additionally, further studies are needed to determine the safe dosage of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea and its potential side effects. Another direction for research is to explore the potential of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea in the development of anti-inflammatory drugs. Overall, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has shown promising results in scientific research and has the potential to be a valuable tool in the development of new drugs for the treatment of cancer and inflammation.
合成方法
The synthesis of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea involves the reaction of 4-bromophenyl isothiocyanate with 4-methoxy-2-methylaniline. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain pure N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea.
科学研究应用
N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to have various scientific research applications. One of its most promising applications is in the field of cancer research. N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
属性
IUPAC Name |
1-(4-bromophenyl)-3-(4-methoxy-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c1-10-9-13(19-2)7-8-14(10)18-15(20)17-12-5-3-11(16)4-6-12/h3-9H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNKJHXKRQXTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6048152.png)
![(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6048159.png)
![3-benzyl-5-(2-thienyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B6048165.png)

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B6048188.png)
![6-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6048197.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6048211.png)
![1-(2-methoxyethyl)-4-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6048227.png)

![3-chloro-N'-[(2-naphthyloxy)acetyl]benzohydrazide](/img/structure/B6048238.png)

![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6048251.png)
![isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6048252.png)
![[4-(4-methoxybenzyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methanol](/img/structure/B6048257.png)